N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No.: 905681-70-1
Cat. No.: VC5765750
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905681-70-1 |
|---|---|
| Molecular Formula | C13H9ClN2O2S |
| Molecular Weight | 292.74 |
| IUPAC Name | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H9ClN2O2S/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17) |
| Standard InChI Key | AEOFSMBPFVKJKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CO3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has the molecular formula C₁₃H₉ClN₂O₂S and a molecular weight of 292.74 g/mol. Its IUPAC name reflects the benzothiazole ring substituted at the 6th position with chlorine and the 4th position with a methyl group, linked to a furan-2-carboxamide substituent via an amine bond. The SMILES notation (CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CO3)Cl) and InChIKey (AEOFSMBPFVKJKT-UHFFFAOYSA-N) provide precise structural descriptors.
Structural Significance
The benzothiazole moiety is a privileged scaffold in drug design due to its ability to interact with biological targets such as enzymes and receptors . The electron-withdrawing chlorine atom at position 6 enhances electrophilicity, potentially improving binding affinity, while the methyl group at position 4 contributes to lipophilicity, influencing membrane permeability. The furan ring introduces oxygen-based hydrogen bonding capabilities, further diversifying interaction profiles .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves multi-step reactions, typically starting with the formation of the benzothiazole core. A plausible route includes:
-
Benzothiazole Formation: Cyclization of 2-amino-4-methyl-6-chlorobenzenethiol with a carbonyl source under acidic conditions.
-
Amidation: Coupling the benzothiazole-2-amine intermediate with furan-2-carbonyl chloride in the presence of a base.
Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity. Tetrahydrofuran (THF) or dimethylformamide (DMF) may serve as solvents, while triethylamine could facilitate deprotonation during amidation.
Analytical Characterization
Spectroscopic techniques confirm structural integrity:
-
NMR Spectroscopy: ¹H NMR peaks at δ 2.4 (methyl group), δ 6.8–7.5 (aromatic protons), and δ 8.2 (amide NH) are expected.
-
IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-N of benzothiazole).
-
Mass Spectrometry: A molecular ion peak at m/z 292.74 corroborates the molecular weight.
Physicochemical Properties
Key Parameters
The chloro and methyl groups enhance hydrophobic interactions, while the furan oxygen and amide carbonyl enable polar interactions, suggesting balanced solubility in organic-aqueous mixtures .
Biological Activities and Mechanisms
Anticancer Activity
Benzothiazoles interact with kinases (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial pathways . Molecular docking studies predict that the chloro substituent may enhance binding to ATP pockets in kinases, while the furan carboxamide could stabilize protein-ligand interactions through hydrogen bonding .
Antifungal Activity
The thiazole sulfur atom disrupts fungal membrane integrity by chelating essential metal ions . Substitutions at the 6th position (e.g., Cl) improve potency against Aspergillus spp., as seen in related compounds .
Applications in Drug Development
Lead Optimization
Structural modifications could enhance bioavailability:
-
Chloro Replacement: Introducing fluorine may improve metabolic stability.
-
Methyl Group Derivatization: Adding hydrophilic groups (e.g., -OH, -NH₂) could adjust logP values .
Preclinical Considerations
-
Toxicity Profiling: Benzothiazoles may exhibit hepatotoxicity; in vitro assays (e.g., HepG2 cell viability) are recommended .
-
Formulation Strategies: Nanoemulsions or liposomes may address solubility limitations.
Research Gaps and Future Directions
Experimental Validation
-
In Vitro Assays: Screen against NCI-60 cancer cell lines and microbial panels.
-
ADMET Studies: Predict pharmacokinetics using in silico models (e.g., SwissADME).
Mechanistic Studies
-
Molecular Docking: Simulate interactions with EGFR (PDB ID: 1M17) or CYP51 (PDB ID: 3JUS) .
-
QSAR Modeling: Correlate structural features with bioactivity to guide synthesis .
Collaborative Opportunities
Partnerships with academic labs or biotech firms could accelerate translational research, particularly in oncology and infectious diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume